Adenosine 5'-triphosphate disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

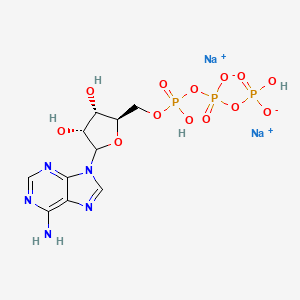

C10H14N5Na2O13P3 |

|---|---|

Molecular Weight |

551.14 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10?;;/m1../s1 |

InChI Key |

TTWYZDPBDWHJOR-ANEDODFUSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine 5'-triphosphate (ATP) Disodium Salt: A Comprehensive Technical Guide to its Core Cellular Functions

Abstract

Adenosine 5'-triphosphate (ATP) is a pivotal nucleotide that serves as the primary energy currency in all known forms of life.[1][2][3][4] Its disodium salt is a stable, water-soluble formulation frequently employed in research to elucidate a vast array of cellular and physiological processes.[5] This technical guide provides an in-depth exploration of the multifaceted roles of ATP within the cellular milieu. We will dissect its fundamental function in energy metabolism, its critical involvement in intracellular and extracellular signaling, and its role as a precursor for the synthesis of nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ATP's cellular functions and its application in experimental biology.

Part 1: ATP as the Universal Energy Currency

The bioenergetic role of ATP is central to cellular life.[2][3][4] The energy required to power a multitude of cellular activities is stored within the high-energy phosphoanhydride bonds linking the three phosphate groups of the ATP molecule.[6][7]

1.1. The Energetics of ATP Hydrolysis

The hydrolysis of ATP into adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a substantial amount of free energy.[6][7][8]

ATP + H₂O → ADP + Pi

Under standard conditions, this reaction releases approximately -30.5 kJ/mol of energy.[1][8] This liberated energy is harnessed by the cell to drive endergonic processes that would otherwise be thermodynamically unfavorable.[2][9] This process, known as energy coupling, is fundamental to:

-

Muscle Contraction: The cyclical interaction of actin and myosin filaments, which underlies muscle movement, is powered by ATP hydrolysis.[1][10][11]

-

Active Transport: Ion pumps, such as the Na+/K+-ATPase, utilize the energy from ATP hydrolysis to transport ions across the cell membrane against their concentration gradients, a process crucial for maintaining membrane potential and cellular homeostasis.[12]

-

Biosynthesis: The synthesis of complex macromolecules like proteins, DNA, and RNA is an energy-intensive process that relies on the energy provided by ATP.[1][7][11]

Table 1: Energy Yield from ATP Hydrolysis

| Reaction | Products | Standard Free Energy Change (ΔG°') |

| ATP Hydrolysis | ADP + Pi | ~ -30.5 kJ/mol (~ -7.3 kcal/mol)[7] |

| ATP Hydrolysis | AMP + PPi | ~ -45.6 kJ/mol (~ -10.9 kcal/mol)[7] |

1.2. ATP Synthesis: Powering the Cell

The continuous regeneration of ATP from ADP and Pi is essential for cellular survival. The primary mechanisms of ATP synthesis are:

-

Cellular Respiration: In the mitochondria, the oxidation of glucose and other fuel molecules through glycolysis, the citric acid cycle, and oxidative phosphorylation is the most efficient pathway for ATP production.[13][14]

-

Photosynthesis: In plant cells and other photosynthetic organisms, light energy is converted into chemical energy in the form of ATP during photophosphorylation.[1][2]

Part 2: ATP in Cellular Signaling

Beyond its metabolic role, ATP is a versatile signaling molecule, participating in both intracellular and extracellular communication pathways.[4][10]

2.1. Intracellular Signaling

ATP is a crucial substrate for kinases, enzymes that catalyze the transfer of a phosphate group to other molecules in a process called phosphorylation.[12][15] Protein phosphorylation is a key mechanism for regulating a wide array of cellular processes, including enzyme activity, protein-protein interactions, and signal transduction cascades.[1] ATP also serves as a substrate for adenylate cyclase, which converts it to the second messenger cyclic AMP (cAMP), a critical component of many G protein-coupled receptor (GPCR) signaling pathways.[1][12]

2.2. Extracellular (Purinergic) Signaling

When released into the extracellular space, ATP acts as a potent signaling molecule, a process known as purinergic signaling.[16][17] Extracellular ATP can be released from cells under conditions of stress or injury and acts as a "danger signal" to alert the immune system.[18] It exerts its effects by binding to a family of cell surface receptors called purinergic receptors.[16][19]

There are two main classes of purinergic receptors:

-

P2X Receptors: These are ligand-gated ion channels.[19][20] Upon binding ATP, they open, allowing the rapid influx of cations like Ca²⁺ and Na⁺, which can lead to membrane depolarization and the initiation of downstream signaling events.[17]

-

P2Y Receptors: These are G protein-coupled receptors.[19][20] Their activation by ATP triggers intracellular signaling cascades through G proteins, leading to the generation of second messengers and the modulation of various cellular functions.[17]

Diagram: Overview of Purinergic Signaling

Caption: Extracellular ATP activates P2X and P2Y receptors, initiating distinct intracellular signaling pathways.

Part 3: ATP as a Building Block for Nucleic Acids

ATP is a fundamental precursor for the synthesis of nucleic acids.[1][14]

-

RNA Synthesis: ATP is one of the four ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA.[1][21]

-

DNA Synthesis: The enzyme ribonucleotide reductase converts ATP to deoxyadenosine triphosphate (dATP). dATP is one of the four deoxyribonucleoside triphosphates that serve as the building blocks for DNA replication.[10][13]

Experimental Protocol: In Vitro Kinase Assay Using ATP Disodium Salt

This protocol provides a framework for measuring the activity of a protein kinase using radiolabeled ATP.

Materials:

-

Purified protein kinase

-

Kinase substrate (peptide or protein)

-

ATP disodium salt, high purity

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the following components:

-

Kinase reaction buffer

-

Purified protein kinase

-

Kinase substrate

-

A mixture of non-radiolabeled ATP disodium salt and [γ-³²P]ATP (to achieve the desired specific activity)

-

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a solution of TCA to precipitate the proteins.

-

Substrate Capture: Spot the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper several times with a dilute phosphoric acid solution to remove any unbound radiolabeled ATP.

-

Quantification: Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The measured radioactivity is proportional to the amount of phosphorylated substrate and thus reflects the kinase activity.

Diagram: Kinase Assay Workflow

Caption: A schematic representation of the key steps in a radiometric protein kinase assay.

Conclusion

Adenosine 5'-triphosphate is an exceptionally versatile and indispensable molecule in cellular biology. Its disodium salt is a crucial reagent that enables the investigation of its myriad functions. From its foundational role in powering cellular work to its intricate involvement in complex signaling networks and its function as a cornerstone for genetic material, a deep understanding of ATP's functions is paramount for advancing research in cell biology, biochemistry, and drug development.

References

A comprehensive list of references will be compiled based on the in-text citations to provide full attribution and allow for further reading.

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. sonwuapi.com [sonwuapi.com]

- 6. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. What happens during ATP hydrolysis? | AAT Bioquest [aatbio.com]

- 9. Video: ATP Energy Storage and Release [jove.com]

- 10. What Is ATP? How The Body Uses This Important Molecule [verywellhealth.com]

- 11. APC Pure | Product | Adenosine-5-Triphosphoric Acid Disodium Salt (ATP) [apcpure.com]

- 12. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Adenosine triphosphate (ATP) [vetbact.org]

- 15. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 16. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 17. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

- 20. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How ATP Drives DNA Replication, Protein Synthesis, and Cellular Replication - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on Adenosine 5'-triphosphate (ATP) Disodium Salt as an Energy Source for Enzymes

Abstract

Adenosine 5'-triphosphate (ATP) is the principal molecule for storing and transferring energy in cells, often referred to as the cell's "energy currency".[1][2] The disodium salt of ATP is a stable and highly water-soluble form, making it an indispensable reagent in biochemical and enzymatic assays.[] This guide provides a comprehensive technical overview of ATP disodium salt, focusing on its fundamental role as an energy source for enzymes. We will delve into the thermodynamics of ATP hydrolysis, the kinetics of ATP-dependent enzymatic reactions, practical methodologies for its use in the laboratory, and its application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their use of this critical biomolecule.

The Central Role of ATP in Cellular Bioenergetics

All living organisms require a constant supply of energy to drive essential biological processes.[4] This energy is primarily derived from the catabolism of nutrients and, in photosynthetic organisms, from sunlight.[2][4] However, the energy released from these processes is not used directly. Instead, it is captured and stored in the high-energy phosphoanhydride bonds of ATP.[1][5]

Structurally, ATP is a nucleotide composed of an adenine base, a ribose sugar, and a triphosphate chain.[2][6] The key to its function lies in the three phosphate groups, which are linked by bonds that store a significant amount of chemical energy.[1][7] The hydrolysis of the terminal phosphate group to form adenosine diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing energy that can be coupled to endergonic (energy-requiring) cellular processes.[8]

Thermodynamics of ATP Hydrolysis

The breakdown of ATP is a catabolic reaction where the chemical energy stored in its phosphoanhydride bonds is released.[7] This process is crucial for powering a vast array of cellular functions, from muscle contraction to DNA synthesis.[5][7] The hydrolysis of one mole of ATP into ADP and inorganic phosphate releases approximately -7.3 kcal/mol of energy under standard conditions.[5] However, within the cell, this value is closer to -14 kcal/mol due to the physiological concentrations of reactants and products.[5]

This energy release is not simply from breaking the P-O bond, which actually requires energy input.[7] The net release of energy stems from the fact that the products of the reaction (ADP and Pi) are more stable and at a lower energy state than the reactants (ATP and water).[7] This increased stability is due to several factors, including the relief of electrostatic repulsion between the negatively charged phosphate groups and the greater resonance stabilization of the resulting inorganic phosphate.[7]

ATP as a Co-substrate: The Engine of Enzymatic Reactions

Many enzymes, particularly those involved in anabolic pathways, active transport, and signal transduction, require an external energy source to catalyze their reactions. ATP serves as the primary energy donor for these enzymes.

Mechanism of Energy Coupling

Enzymes harness the energy from ATP hydrolysis through a process called energy coupling.[6][8] Instead of the energy being released as heat, it is used to drive a conformational change in the enzyme or to phosphorylate a substrate, creating a high-energy intermediate.[6][7] This intermediate is then able to proceed through a reaction that would otherwise be thermodynamically unfavorable.

A classic example is the action of kinases, which are enzymes that transfer a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[9] This phosphorylation can activate or deactivate the substrate, playing a critical role in cellular signaling cascades.

Diagram: ATP Hydrolysis and Energy Coupling

Caption: The cyclical process of ATP hydrolysis releasing energy for cellular work and regeneration via phosphorylation.

Enzyme Kinetics with ATP

The kinetics of ATP-dependent enzymes can often be described by the Michaelis-Menten model, where ATP is treated as a co-substrate.[10][11] The Michaelis constant (Km) for ATP represents the concentration at which the reaction rate is half of the maximum velocity (Vmax).[11][12] This value is a critical parameter for understanding the enzyme's affinity for ATP and for designing relevant in vitro assays.[11] The Vmax is the maximum rate of the reaction when the enzyme is saturated with both the substrate and ATP.[11] For many enzymes, the Km for ATP is in the micromolar to low millimolar range, reflecting the physiological concentrations of ATP within the cell.[12]

Practical Guide to Using ATP Disodium Salt in the Laboratory

The disodium salt of ATP is the most common form used in research due to its stability and solubility in aqueous solutions.[] The trihydrate form is also frequently used.[13][14]

Physicochemical Properties and Handling

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [][15] |

| Molecular Weight | 551.14 g/mol | [] |

| Appearance | White to off-white crystalline powder | [][13] |

| Solubility in Water | 50 mg/mL | [][13] |

| Storage (Solid) | -20°C with desiccation | [13] |

| Storage (Aqueous) | -20°C (stable for months) | [13] |

Causality Behind Storage Choices: ATP is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[16] Storing it at -20°C, both as a solid and in solution, significantly slows down this degradation process. For aqueous solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[13] Solutions should be buffered to a pH between 6.8 and 7.4 for optimal stability.[16]

Experimental Protocol: Preparation of ATP Stock Solutions

This protocol ensures the preparation of a stable and accurate ATP stock solution for use in enzymatic assays.

Materials:

-

Adenosine 5'-triphosphate disodium salt (high purity, ≥99%)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Weighing: On a calibrated analytical balance, accurately weigh the required amount of ATP disodium salt. Perform this in a low-humidity environment if possible.

-

Dissolving: Dissolve the ATP powder in ultrapure water to a desired stock concentration, for example, 100 mM.[17] A common recipe is to dissolve 55.115 g in distilled water to a final volume of 1 L.[17]

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust to ~7.4 with a small amount of dilute NaOH or HCl. This step is crucial for long-term stability.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.[17] This minimizes contamination and degradation from repeated freeze-thaw cycles.[13]

-

Storage: Store the aliquots at -20°C. For short-term storage (a few days), 2-8°C is acceptable.[18]

Diagram: Workflow for ATP Solution Preparation

Caption: Step-by-step workflow for preparing stable ATP stock solutions for experimental use.

Quantifying ATP Consumption: The Bioluminescence Assay

A common method to measure the activity of an ATP-dependent enzyme is to quantify the amount of ATP consumed over time. The firefly luciferase-based bioluminescence assay is the most sensitive and widely used method for this purpose.[19][20]

Principle of the Assay

This assay utilizes the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light.[21][22] The intensity of the emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent.[19][22]

Reaction: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[21][22]

Experimental Protocol: ATP Quantification using Luciferase

This protocol provides a general framework for measuring ATP concentration in a sample.

Materials:

-

ATP detection cocktail (containing luciferase, D-luciferin, and necessary cofactors in a buffer)

-

Samples from an enzymatic reaction (quenched at different time points)

-

ATP standards of known concentrations

-

White, opaque 96-well or 384-well plates (for minimizing light scatter)

-

Luminometer

Procedure:

-

Prepare ATP Standard Curve: Create a series of dilutions of a known ATP stock solution in the same buffer as your experimental samples. This is critical for accurate quantification.[23]

-

Sample Preparation: Add a small volume of your experimental samples and ATP standards to the wells of the microplate.

-

Initiate Reaction: Add the ATP detection cocktail to each well. For "flash" assays, this step should be done by the luminometer's injector just before reading. For "glow" assays, the plate can be incubated for a short period to stabilize the signal.[22][24]

-

Measure Luminescence: Immediately measure the light output using a luminometer.

-

Data Analysis: Subtract the background luminescence (from a well with no ATP). Plot the luminescence values of the standards against their concentrations to generate a standard curve. Use the equation of the standard curve to calculate the ATP concentration in your experimental samples.[23]

Self-Validation: The inclusion of a standard curve in every experiment is a self-validating mechanism. It accounts for variations in reagent activity and instrument sensitivity, ensuring that the calculated ATP concentrations are accurate and reproducible.

Applications in Drug Discovery

ATP-dependent enzymes, particularly kinases, are major targets in drug development.[25] Understanding how a drug candidate interacts with the ATP-binding site is crucial for determining its mechanism of action.

ATP-Competitive Inhibition

A large class of enzyme inhibitors are ATP-competitive, meaning they bind to the same site on the enzyme as ATP, thereby blocking its activity.[25][26] These inhibitors are often structurally similar to the adenine part of the ATP molecule. Assays measuring the consumption of ATP are fundamental in high-throughput screening (HTS) campaigns to identify and characterize such inhibitors.[27][28]

Non-Hydrolyzable ATP Analogs

To study the ATP-bound state of an enzyme without catalysis occurring, researchers use non-hydrolyzable ATP analogs.[29][30] These molecules, such as AMP-PNP and ATPγS, mimic ATP and can bind to the active site but are resistant to hydrolysis.[30][31] They are invaluable tools for structural biology studies (e.g., X-ray crystallography) to trap the enzyme in its ATP-bound conformation and for biochemical assays to distinguish between ATP binding and hydrolysis.[29][32] It's important to note that some analogs, like ATPγS, can be slowly hydrolyzed by certain enzymes and act as slow substrates.[30][31]

Conclusion

This compound is more than just a reagent; it is the fuel that powers a significant portion of the enzymatic machinery we study. A thorough understanding of its properties, from the thermodynamics of its high-energy bonds to the kinetics of its interaction with enzymes, is paramount for any researcher in the life sciences. By employing rigorous and well-validated protocols for its preparation and quantification, scientists can ensure the accuracy and reproducibility of their experimental findings, accelerating the pace of discovery in basic research and drug development.

References

-

Wikipedia. ATP hydrolysis. [Link]

-

Kovalevsky, A., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PubMed Central. [Link]

-

Khan Academy. ATP hydrolysis mechanism. [Link]

-

BYJU'S. ATP Hydrolysis. [Link]

-

BMG LABTECH. ATP bioluminescence assay for cell cytotoxicity. [Link]

-

Khan Academy. ATP cycle and reaction coupling. [Link]

-

Chemistry LibreTexts. ATP as Energy carrier. [Link]

-

Creative Bioarray. ATP Cell Viability Assay. [Link]

-

JoVE. Video: The ATP Bioluminescence Assay. [Link]

-

ResearchGate. Bioluminescent assays for quantification of ATP, ADP and PP i. [Link]

-

The Company of Biologists. ATP analogues at a glance. Journal of Cell Science. [Link]

-

Unife. Use of luciferase probes to measure ATP in living cells and animals. [Link]

-

Quora. What purpose do ATP analogs serve? [Link]

-

Wikipedia. Adenosine triphosphate. [Link]

-

PubMed Central. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. [Link]

-

Chemistry Stack Exchange. Can you use Michaelis–Menten kinetics to model the ATP production rate for glycolysis and OXPHOS with glucose as a substrate? [Link]

-

ACS Publications. Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. [Link]

-

University of Bristol. Molecule of the Month: Adenosine Triphosphate - ATP. [Link]

-

MetwareBio. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism. [Link]

-

MP Biomedicals. Adenosine-5'-Triphosphate Disodium Salt Trihydrate. [Link]

-

Britannica. adenosine triphosphate (ATP). [Link]

-

PubChem. This compound hydrate. [Link]

-

BellBrook Labs. Accelerating Drug Discovery With ATPase Activity Assays. [Link]

-

TeachMePhysiology. Enzyme Inhibition. [Link]

-

PubMed. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. [Link]

-

PubMed. ATP synthase. Conditions under which all catalytic sites of the F1 moiety are kinetically equivalent in hydrolyzing ATP. [Link]

-

PubMed. Steady state kinetics of ATP synthesis and hydrolysis coupled calcium transport catalyzed by the reconstituted sarcoplasmic reticulum ATPase. [Link]

-

Wikipedia. Enzyme inhibitor. [Link]

-

NovoPro Bioscience Inc. ATP, 100mM Preparation and Recipe. [Link]

-

Wikipedia. Michaelis–Menten kinetics. [Link]

-

ResearchGate. ATP-competitive inhibition: Can Kinase physically bind to its substrate even when phospho activity is prevented? [Link]

-

TeachMePhysiology. Enzyme Kinetics. [Link]

-

Journal of the American Chemical Society. Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. [Link]

-

YouTube. Automation-enabled assay development for high throughput screening. [Link]

-

Amanote Research. A High-Throughput TNP-ATP Displacement Assay for. [Link]

Sources

- 1. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 2. britannica.com [britannica.com]

- 4. ATP [bristol.ac.uk]

- 5. byjus.com [byjus.com]

- 6. Khan Academy [khanacademy.org]

- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. ATP synthase. Conditions under which all catalytic sites of the F1 moiety are kinetically equivalent in hydrolyzing ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mpbio.com [mpbio.com]

- 15. This compound hydrate | C10H16N5Na2O14P3 | CID 16218877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 17. ATP, 100mM [novoprolabs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. goldbio.com [goldbio.com]

- 21. Video: The ATP Bioluminescence Assay [jove.com]

- 22. ATP Assays | What is an ATP Assay? [promega.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. ATP Cell Viability Luciferase Assay A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability. | Sigma-Aldrich [sigmaaldrich.com]

- 25. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. m.youtube.com [m.youtube.com]

- 29. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. journals.biologists.com [journals.biologists.com]

- 32. quora.com [quora.com]

An In-depth Technical Guide to the Discovery and History of Adenosine 5'-triphosphate (ATP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is the primary energy currency of all known life, powering a vast array of cellular processes.[1][2] Its discovery in 1929 marked a pivotal moment in biochemistry, leading to a paradigm shift in our understanding of bioenergetics.[1][3] This guide provides a comprehensive technical overview of the historical milestones, key scientific figures, and seminal experiments that elucidated the structure and function of ATP. It further delves into the intricate mechanisms of its synthesis and hydrolysis, the experimental protocols used to study it, and its multifaceted roles in cellular physiology.

The Dawn of a Discovery: Unraveling the "Energy Molecule"

In 1929, the scientific community was abuzz with efforts to understand the chemical basis of muscle contraction. Two independent research groups, Karl Lohmann in Germany and the team of Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, simultaneously isolated a phosphorus-containing compound from muscle extracts.[1][3][4][5] Lohmann, working at the Kaiser Wilhelm Institute, identified this molecule and named it adenosine triphosphate.[5][6][7] Fiske and Subbarow, while initially focused on developing a quantitative assay for phosphorus, also characterized this novel compound.[4][5][8]

The initial discovery, however, did not immediately reveal its central role in energy metabolism. It was the groundbreaking work of Fritz Albert Lipmann in 1941 that proposed ATP as the principal intermediary between energy-yielding and energy-requiring reactions in the cell.[1][9] Lipmann introduced the concept of "energy-rich phosphate bonds," a pivotal idea that explained how the hydrolysis of ATP could release a significant amount of energy to drive cellular work.[9] This conceptual breakthrough earned him the Nobel Prize and solidified ATP's status as the universal energy currency of the cell.[10] The chemical synthesis of ATP was later achieved by Alexander Todd in 1948, further cementing its importance in the scientific world.[1][6][10]

The Molecular Architecture of an Energy Carrier

ATP is a nucleoside triphosphate, a complex organic molecule composed of three distinct components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate groups.[1][2][3] The phosphate groups are designated alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose sugar.[1]

The key to ATP's energetic function lies in the high-energy phosphoanhydride bonds linking the phosphate groups.[10][11] These bonds are relatively unstable due to the electrostatic repulsion between the negatively charged oxygen atoms on adjacent phosphate groups.[12][13]

Diagram: The Chemical Structure of ATP```dot

Caption: The ATP-ADP cycle illustrating the interconversion of ATP and ADP.

ATP Hydrolysis: Releasing Cellular Energy

The energy stored in ATP is released through hydrolysis, a reaction in which a water molecule breaks the terminal phosphoanhydride bond, yielding ADP, inorganic phosphate (Pi), and a significant amount of free energy (approximately -30.5 kJ/mol). [11][12][14]This exergonic reaction is coupled to various endergonic cellular processes, providing the necessary energy for them to occur. [14] The hydrolysis of ATP is catalyzed by a class of enzymes called ATPases. [9]This process is fundamental to a wide range of cellular functions, including muscle contraction, active transport of ions across membranes, and the synthesis of macromolecules. [2][14]

Experimental Methodologies for ATP Research

The study of ATP has been facilitated by the development of various experimental techniques to measure its concentration and dynamics within cells and tissues.

Bioluminescence Assays

One of the most common methods for quantifying ATP is the bioluminescence assay, which utilizes the enzyme luciferase, originally isolated from fireflies. [15][16][17][18]In the presence of ATP and its substrate luciferin, luciferase catalyzes a reaction that produces light. [15][18]The intensity of the emitted light is directly proportional to the ATP concentration, allowing for highly sensitive and quantitative measurements. [15] Experimental Protocol: ATP Bioluminescence Assay

-

Cell Lysis: Lyse the cells of interest to release their intracellular ATP. This can be achieved using various reagents that disrupt the cell membrane. [16]2. Reagent Preparation: Prepare a reaction mixture containing luciferase and D-luciferin in a suitable buffer. [16]3. Luminescence Measurement: Add the cell lysate to the reaction mixture and immediately measure the luminescence using a luminometer. [16]4. Standard Curve: Generate a standard curve using known concentrations of ATP to accurately determine the ATP concentration in the experimental samples. [17]

Genetically Encoded Biosensors

More recently, genetically encoded fluorescent and luminescent biosensors have been developed to monitor ATP levels in living cells with high spatial and temporal resolution. [19]These biosensors are proteins that change their fluorescence or luminescence properties upon binding to ATP, allowing for real-time visualization of ATP dynamics within different cellular compartments. [19]

The Multifaceted Roles of ATP in Cellular Function

Beyond its primary role as an energy currency, ATP is involved in a multitude of other cellular processes:

-

Intracellular Signaling: ATP serves as a substrate for kinases, enzymes that play a crucial role in signal transduction pathways by transferring a phosphate group to target proteins. [1]* DNA and RNA Synthesis: ATP is one of the four nucleoside triphosphates required for the synthesis of RNA and, after conversion to deoxyadenosine triphosphate (dATP), for DNA synthesis. [1]* Neurotransmission: In the nervous system, ATP acts as a neurotransmitter, released from nerve terminals to signal to adjacent cells. [20]* Muscle Contraction: The hydrolysis of ATP provides the energy for the conformational changes in myosin that drive the sliding of actin and myosin filaments, resulting in muscle contraction. [1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Free Energy of ATP Hydrolysis (ΔG°') | -30.5 kJ/mol | [12] |

| Intracellular ATP Concentration | 1 to 10 mM | [2] |

| Daily ATP Turnover in an Adult Human | ~50 kilograms | [1] |

| ATP molecules generated per glucose molecule (aerobic) | Approximately 32 | [2] |

Conclusion

The discovery of ATP and the subsequent elucidation of its central role in bioenergetics represent a monumental achievement in the history of science. From its initial isolation to the detailed structural and mechanistic understanding of its synthesis and utilization, the story of ATP is a testament to the power of scientific inquiry. For researchers, scientists, and drug development professionals, a deep understanding of the history and biochemistry of ATP is fundamental to exploring new therapeutic avenues and advancing our knowledge of life at the molecular level.

References

-

Wikipedia. (n.d.). Adenosine triphosphate. [Link]

-

Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

-

Khan Academy. (n.d.). ATP hydrolysis mechanism. [Link]

-

Longevity Box. (n.d.). Adenosine Triphosphate (ATP): Physiology, Uses, and Roles. [Link]

-

American Chemical Society. (2021, March 8). Adenosine triphosphate. [Link]

-

BYJU'S. (n.d.). ATP Hydrolysis. [Link]

-

Fothergill-Gilmore, L. A. (1997). Paul D. Boyer—Nobel Prize for Work on ATP Synthase. Trends in Biochemical Sciences, 22(12), 465-467. [Link]

-

About.com. (n.d.). ATP - Adenosine Triphosphate. [Link]

-

Wikipedia. (n.d.). ATP hydrolysis. [Link]

-

NobelPrize.org. (1997). Press release: The 1997 Nobel Prize in Chemistry. [Link]

-

BYJU'S. (n.d.). ATP Synthesis Notes. [Link]

-

Aryal, S. (2023, September 13). ATP Synthase: Structure, Mechanism, Significances. Microbe Notes. [Link]

-

Testbook. (2020, December 17). Who discovered Adenosine triphosphate (ATP)?[Link]

-

Scribd. (n.d.). ATP: The Cell's Energy Currency. [Link]

-

Weber, J. (2002). Understanding ATP synthesis: structure and mechanism of the F1-ATPase. Molecular Membrane Biology, 19(1), 15-24. [Link]

-

Rubinstein, J. L., Walker, J. E., & Henderson, R. (2003). Structure of the mitochondrial ATP synthase by electron cryomicroscopy. The EMBO journal, 22(23), 6182–6192. [Link]

-

Allchin, D. (2000). Contrasting approaches to a biological problem: paul boyer, peter mitchell and the mechanism of the ATP synthase, 1961-1985. Journal of the history of biology, 33(1), 137–172. [Link]

-

The Bionerd. (2017, March 4). Mechanism of ATP Hydrolysis [Video]. YouTube. [Link]

-

Dittrich, M., Hayashi, S., & Schulten, K. (2003). On the mechanism of ATP hydrolysis in F1-ATPase. Biophysical journal, 85(4), 2253–2266. [Link]

-

Devenish, R. J., Prescott, M., & Rodgers, A. J. (2008). ATP synthesis and the binding change mechanism: the work of Paul D. Boyer. Journal of inherited metabolic disease, 31(5), 599–605. [Link]

-

Science Through Time. (2025, November 6). Why Is ATP The Universal Energy Currency Of Life? [Video]. YouTube. [Link]

-

NobelPrize.org. (n.d.). “The Binding Change Mechanism”. [Link]

-

BYJU'S. (n.d.). ATP – Adenosine triphosphate is called the energy currency of the cell. [Link]

-

Fang, C., & Zhang, P. (2022). The Legend of ATP: From Origin of Life to Precision Medicine. International journal of molecular sciences, 23(10), 5777. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2002). The determination of phosphorus and the discovery of phosphocreatine and ATP: the work of Fiske and SubbaRow. The Journal of biological chemistry, 277(32), e21. [Link]

-

University College London. (2022, October 10). Why living things use ATP as universal energy currency. UCL News. [Link]

-

Spikes, L., Montgomery, M. G., & Walker, J. E. (2020). Structure of the dimeric ATP synthase from bovine mitochondria. Proceedings of the National Academy of Sciences of the United States of America, 117(38), 23519–23526. [Link]

-

Zhou, A., Rohou, A., Schep, D. G., Bason, J. V., Montgomery, M. G., Walker, J. E., Grigorieff, N., & Rubinstein, J. L. (2015). Structure and conformational states of the bovine mitochondrial ATP synthase by cryo-EM. eLife, 4, e10180. [Link]

-

Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]

-

Drew, K. L., & Leeuwenburgh, C. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American journal of physiology. Regulatory, integrative and comparative physiology, 285(5), R1259–R1267. [Link]

-

Imamura, H., & Pinton, P. (2020). Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches. Methods in cell biology, 155, 199–219. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2002). The Determination of Phosphorus and the Discovery of Phosphocreatine and ATP: the Work of Fiske and SubbaRow. Journal of Biological Chemistry, 277(32), e21. [Link]

-

University of Cambridge. (n.d.). Walker Group. MRC Mitochondrial Biology Unit. [Link]

-

JoVE. (2023, April 30). Video: The ATP Bioluminescence Assay. [Link]

-

Walker, J. E. (1997). Nobel Lecture: The ATP synthase: a splendid molecular machine. [Link]

-

baseclick GmbH. (n.d.). Adenosine 5'-triphosphate (ATP). [Link]

-

Wikipedia. (n.d.). Creatine. [Link]

Sources

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. longevitybox.co.uk [longevitybox.co.uk]

- 5. ATP - Adenosine Triphosphate - About [atpinfo.weebly.com]

- 6. testbook.com [testbook.com]

- 7. scribd.com [scribd.com]

- 8. The determination of phosphorus and the discovery of phosphocreatine and ATP: the work of Fiske and SubbaRow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. byjus.com [byjus.com]

- 11. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Video: The ATP Bioluminescence Assay [jove.com]

- 19. Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenosine 5'-triphosphate trisodium salt | Benchchem [benchchem.com]

An In-depth Technical Guide to Adenosine 5'-Triphosphate (ATP) Disodium Salt: Structure, Properties, and Applications

This guide provides an in-depth technical overview of Adenosine 5'-triphosphate (ATP) disodium salt, a cornerstone reagent in biochemical and pharmaceutical research. We will move beyond basic descriptions to explore the molecule's structural nuances, its critical roles as both an intracellular energy source and an extracellular signaling molecule, and the practical methodologies for its use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital biomolecule.

Part 1: Core Molecular Profile: Structure and Physicochemical Properties

The utility of ATP disodium salt in experimental design is fundamentally linked to its chemical structure and physical characteristics. The disodium salt form is the most common formulation for research due to its enhanced stability and high solubility in aqueous buffers compared to the free acid form.[]

Chemical Structure

Adenosine 5'-triphosphate is a nucleotide composed of three distinct chemical moieties:

-

An Adenine Base: A purine nucleobase.

-

A Ribose Sugar: A five-carbon sugar linking the adenine base to the phosphate group.

-

A Triphosphate Group: A chain of three phosphate groups attached to the 5' carbon of the ribose sugar.

The key to ATP's function lies in the two phosphoanhydride bonds connecting the three phosphate groups.[2] These bonds are often termed "high-energy" because their hydrolysis—the breaking of these bonds by water—is a highly exergonic process, releasing a significant amount of free energy that the cell can harness for various functions.[3][4][5] The high negative charge density of the adjacent phosphate units creates electrostatic repulsion, destabilizing the molecule and making its hydrolysis energetically favorable.[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of ATP disodium salt. These parameters are critical for accurate solution preparation, experimental reproducibility, and data interpretation.

| Property | Value | Reference(s) |

| CAS Number | 987-65-5 | [][6][7] |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ (anhydrous) | [][6][8] |

| Molecular Weight | 551.14 g/mol (anhydrous) | [][6] |

| Appearance | White to off-white crystalline powder | [][9] |

| Solubility in Water | 50 mg/mL | [][10] |

| pH of Solution | ~3.5 (for a 50 mg/mL solution in water) | [9] |

| Purity (Typical) | ≥99% (by HPLC) | |

| Storage (Solid) | Store desiccated at -20°C for long-term stability | [] |

| Stability (Solid) | Stable for at least 2 years at -20°C. A slow dismutation to ADP and adenosine 5'-tetraphosphate occurs at a rate of <0.5% per year. | [11] |

| Stability (Solution) | Aqueous solutions are stable for months when stored frozen. For routine use, it is recommended to prepare fresh solutions or use aliquots stored at -20°C for up to one month or -80°C for up to six months. | [6][11][12] |

Part 2: The Dual Roles of ATP: Bioenergetics and Purinergic Signaling

ATP is renowned as the universal energy currency within the cell, but its function as an extracellular signaling molecule is equally critical in physiology and pathophysiology.

Intracellular ATP: The Engine of Cellular Processes

Inside the cell, the concentration of ATP is maintained at a high level (1-10 mM), far from its hydrolytic equilibrium.[13] The hydrolysis of the terminal phosphoanhydride bond to form Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, releasing approximately 30.5 kJ/mol under standard conditions.[4][5]

ATP + H₂O → ADP + Pi + Energy

This released energy is coupled to power a vast range of essential cellular activities:

-

Active Transport: Driving metabolic pumps like the Na+/K+ pump to maintain ion gradients across cell membranes.[14][15]

-

Muscle Contraction: Powering the movement of myosin heads along actin filaments.[14][15]

-

Biosynthesis: Providing the energy for the synthesis of complex macromolecules like DNA, RNA, and proteins.[14][15]

-

Signal Transduction: Acting as a substrate for kinases, enzymes that transfer a phosphate group to target proteins in signaling cascades.[15][16]

Extracellular ATP (eATP): A Potent Signaling Molecule

When released into the extracellular space, often in response to cellular stress, damage, or specific physiological stimuli, ATP acts as a potent signaling molecule.[17] This system of communication is known as purinergic signaling.[15][18][19] eATP mediates its effects by binding to two families of purinergic receptors (P2 receptors) found on the surface of nearly all cell types.[20][21][22][23]

-

P2X Receptors (P2XRs): These are ligand-gated ion channels.[21][24] When activated by ATP, they open to allow the rapid influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and activation of calcium-dependent signaling pathways.[20][21] There are seven mammalian P2X receptor subtypes (P2X1-7).[21]

-

P2Y Receptors (P2YRs): These are G protein-coupled receptors (GPCRs).[21][24] Their activation by nucleotides (including ATP, ADP, UTP, and UDP) initiates intracellular second messenger cascades, such as those involving adenylyl cyclase and phospholipase C.[21] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁-P2Y₁₄).[21]

The activation of these receptors regulates a wide array of physiological processes, including neurotransmission, inflammation, immune responses, and cardiovascular function.[20][22]

Part 3: Applications in Research and Drug Development

The dual nature of ATP disodium salt makes it an indispensable tool in a variety of research fields.

-

Enzymology and Biochemistry: It is the gold-standard substrate for countless enzymes, including kinases, ATPases, and ligases. Its use is fundamental to enzyme kinetics studies, inhibitor screening, and assay development.[25]

-

Pharmacology and Signal Transduction: As a stable and reliable P2 receptor agonist, it is crucial for studying purinergic signaling.[26] Researchers use it to characterize P2 receptor subtypes, screen for receptor antagonists, and elucidate the physiological roles of eATP in different cell types and disease models.[20][22]

-

Cell Biology: ATP disodium salt is often added to cell culture media to provide an energy source, particularly in studies involving permeabilized cells or isolated organelles. It is also used to study cellular processes like apoptosis and inflammation, where eATP signaling plays a key role.[27]

-

Drug Development: The development of drugs targeting purinergic receptors for conditions like chronic pain, inflammation, and thrombosis relies on assays using ATP disodium salt as the primary agonist.[24]

Part 4: Essential Experimental Methodologies

Accuracy and reproducibility in experiments using ATP disodium salt begin with correct preparation and handling of the reagent.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Rationale: Preparing a concentrated, validated stock solution is crucial for experimental accuracy. It minimizes weighing errors for dilute working solutions and ensures consistency across experiments. Using high-purity water is essential to avoid enzymatic degradation or metal ion contamination.

Materials:

-

ATP disodium salt (e.g., MW 551.14 g/mol , anhydrous)

-

High-purity, nuclease-free distilled or deionized water

-

Calibrated analytical balance

-

Appropriate volumetric flask

-

Sterile microcentrifuge tubes for aliquoting

Step-by-Step Methodology:

-

Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.1 mol/L × 0.01 L × 551.14 g/mol = 0.55114 g (or 551.14 mg)

-

Self-Validating Check: Always confirm the molecular weight from the certificate of analysis for the specific lot, as it can vary with hydration.

-

-

Weighing: Accurately weigh 551.1 mg of ATP disodium salt powder using an analytical balance.

-

Dissolution: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water and gently swirl to dissolve the solid. The solution should be clear and colorless.

-

Volume Adjustment: Once fully dissolved, carefully add water to bring the final volume to the 10 mL mark. Cap and invert the flask several times to ensure a homogenous solution.

-

Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots (e.g., 50-500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can lead to ATP hydrolysis.

-

Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6]

Protocol 2: Principles of ATP Quantification by Reversed-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying ATP from its hydrolysis products (ADP, AMP) and other cellular components.[9] The method leverages a reversed-phase column to separate molecules based on polarity and a UV detector set to adenine's maximum absorbance wavelength for sensitive detection.

Methodology Overview:

-

Sample Preparation (Critical Step):

-

Objective: To halt metabolic activity instantly and remove interfering proteins.

-

Procedure: Rapidly quench cellular metabolism and extract nucleotides using an acid, such as perchloric acid or trichloroacetic acid. This denatures and precipitates proteins.

-

Neutralization: Neutralize the acidic extract with a base (e.g., potassium hydroxide) to a pH compatible with the HPLC column.

-

Clarification: Centrifuge the sample at high speed to pellet the precipitated proteins and salts, collecting the supernatant for analysis.[9]

-

-

HPLC System Configuration:

-

Column: A C18 reversed-phase column is standard.

-

Mobile Phase: Typically an aqueous buffer (e.g., phosphate buffer) at a slightly acidic to neutral pH, often with an ion-pairing agent and an organic modifier like methanol or acetonitrile.

-

Detection: A UV detector set to 259 nm, the absorbance maximum for the adenine ring.[9]

-

-

Quantification:

-

Standard Curve: Prepare a series of known concentrations of a high-purity ATP standard and run them on the HPLC system.

-

Data Analysis: Plot the peak area from the chromatogram against the concentration for each standard to generate a linear standard curve. The concentration of ATP in the unknown sample is then determined by interpolating its peak area on this curve.[9]

-

Conclusion

ATP disodium salt is a fundamentally important molecule whose utility in the life sciences is multifaceted. A thorough understanding of its chemical structure, its dual roles in bioenergetics and cell signaling, and the proper methodologies for its use is essential for any researcher in the fields of biochemistry, pharmacology, and drug discovery. This guide provides the foundational knowledge and practical insights required to leverage this critical reagent effectively, ensuring the generation of reliable and impactful scientific data.

References

- Wikipedia. (n.d.). ATP hydrolysis.

- Cayman Chemical. (n.d.). P2X and P2Y Receptors.

- Sluyter, R. (2015). P2X and P2Y receptor signaling in red blood cells. Frontiers in Molecular Biosciences.

- Wikipedia. (n.d.). Purinergic receptor.

- BYJU'S. (n.d.). ATP Hydrolysis.

- JoVE. (2019). Video: Hydrolysis of ATP.

- Chen, Y., et al. (2017). Extracellular ATP signaling and clinical relevance. Clinical Immunology.

- Abcam. (n.d.). Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme.

- News-Medical.Net. (2019). An Introduction to P2X and P2Y Receptors.

- Tanaka Lab, Washington State University. (n.d.). Extracellular ATP Signaling.

- Gulbransen, B. D., et al. (2017). Distribution of P2Y and P2X purinergic receptor expression within the intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology.

- AAT Bioquest. (2023). What happens during ATP hydrolysis?.

- BOC Sciences. (n.d.). CAS 987-65-5 Adenosine 5'-triphosphate disodium salt.

- MedChemExpress. (n.d.). ATP disodium salt (this compound).

- ChemicalBook. (n.d.). ATP disodium salt | 987-65-5.

- APExBIO. (n.d.). ATP disodium salt - Cellular Energy Metabolism Reagent.

- Tocris Bioscience. (n.d.). ATP disodium salt | Purinergic (P2Y) Receptors.

- Sigma-Aldrich. (n.d.). Adenosine 5-triphosphate disodium salt hydrate (A3377) - Product Information Sheet.

- Chemistry LibreTexts. (2022). ATP/ADP.

- CymitQuimica. (n.d.). CAS 987-65-5: ATP disodium.

- Schwiebert, E. M. (2003). Extracellular ATP as a signaling molecule for epithelial cells. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- Hironaka, I., et al. (2020). Extracellular ATP as an Inter-Kingdom Signaling Molecule: Release Mechanisms by Bacteria and Its Implication on the Host. International Journal of Molecular Sciences.

- AAT Bioquest. (2022). What are the functions of ATP?.

- NovoPro Bioscience Inc. (n.d.). ATP, 100mM Preparation and Recipe.

- Sigma-Aldrich. (n.d.). Adenosine 5 ?-triphosphate disodium salt (A2383) - Product Information Sheet.

- BenchChem. (2025). An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt.

- Szabo-Scandic. (2022). ATP disodium salt-SDS-MedChemExpress.

- Chem-Impex. (n.d.). Adenosine-5'-triphosphate disodium salt trihydrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of ATP Disodium Salt in Modern Science and Medicine.

- CDH Fine Chemical. (n.d.). Adenosine-5-Triphosphate Disodium Salt (ATP-Na) CAS No 987-65-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- APC Pure. (n.d.). Adenosine-5-Triphosphoric Acid Disodium Salt (ATP).

- BenchChem. (2025). synthesis and purification of Adenosine 5'-monophosphate disodium salt.

- PubChem. (n.d.). Adenosine triphosphate disodium salt.

- Wikipedia. (n.d.). Adenosine triphosphate.

- Cayman Chemical. (n.d.). Adenosine 5'-triphosphate (sodium salt) - PRODUCT INFORMATION.

- Sigma-Aldrich. (n.d.). Adenosine 5′-triphosphate (atp) disodium salt.

- ECHEMI. (n.d.). 987-65-5, ATP disodium Formula.

- Molecular Depot. (n.d.). Adenosine 5'-triphosphate (ATP) Disodium Salt.

Sources

- 2. Video: Hydrolysis of ATP [jove.com]

- 3. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 4. What happens during ATP hydrolysis? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ATP disodium salt | 987-65-5 [chemicalbook.com]

- 8. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. szabo-scandic.com [szabo-scandic.com]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Extracellular ATP Signaling | Tanaka Lab | Washington State University [labs.wsu.edu]

- 18. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Extracellular ATP as a signaling molecule for epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.tocris.com [resources.tocris.com]

- 21. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]

- 22. news-medical.net [news-medical.net]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 25. APC Pure | Product | Adenosine-5-Triphosphoric Acid Disodium Salt (ATP) [apcpure.com]

- 26. apexbt.com [apexbt.com]

- 27. nbinno.com [nbinno.com]

Introduction: The Central Role of ATP and the Utility of its Disodium Salt Form

An In-depth Technical Guide on the Biological Significance of the Disodium Salt Form of ATP

Adenosine 5'-triphosphate (ATP) is the universal energy currency in all known forms of life, driving a vast array of cellular processes from muscle contraction to DNA replication.[1][2] In the realms of biochemical research, drug discovery, and molecular biology, the precise and reliable use of ATP as a reagent is paramount. While ATP itself is the biologically active molecule, it is most commonly supplied and utilized in its disodium salt form (ATP-Na₂).[3] This technical guide provides an in-depth exploration of the biological and practical significance of ATP disodium salt, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its critical role in key experimental assays, and the technical considerations required for its proper handling and application, ensuring both accuracy and reproducibility in your research endeavors.[4][5][]

Physicochemical Properties & Rationale for Use in Research

The selection of the disodium salt form of ATP for scientific applications is a deliberate choice rooted in its superior chemical and physical characteristics compared to the free acid form. The salt form confers enhanced stability and solubility, which are critical for experimental design.[4][][7]

Key Advantages:

-

Enhanced Stability: ATP in its free acid form is relatively unstable in aqueous solutions and prone to hydrolysis.[4] The disodium salt is a crystalline powder that is significantly more stable, allowing for long-term storage at -20°C with minimal degradation (less than 0.5% per year).[8][9] This stability is crucial for ensuring the consistency of results over the course of a research project.

-

High Solubility: ATP disodium salt is highly soluble in water and aqueous buffers, readily dissolving to concentrations of 50 mg/mL or higher.[][8][10] This property is essential for preparing the high-concentration stock solutions required for a wide range of assays.

-

Purity and Consistency: Commercial preparations of ATP disodium salt are available at very high purity, which is vital for sensitive enzymatic assays where impurities could act as inhibitors or otherwise interfere with the reaction.

The table below summarizes the core physicochemical properties of ATP disodium salt.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [11][12] |

| Molecular Weight | 551.14 g/mol (anhydrous) | [][11][12] |

| Appearance | White crystalline powder | [7][9][10] |

| Solubility in Water | ≥ 50 mg/mL | [][8] |

| pH of Aqueous Solution | Mildly acidic (~3.5) before adjustment | [8] |

| Storage (Solid) | -20°C with desiccation | [8][9] |

| Storage (Aqueous Stock) | Aliquoted and stored at -20°C to -80°C | [8][13][14] |

The Role of ATP Disodium Salt in Key Biological Assays

ATP disodium salt is an indispensable reagent in numerous experimental contexts, serving primarily as an energy source for enzymatic reactions and as a signaling molecule.

The Universal Phosphate Donor in Kinase Assays

Protein kinases are a major class of enzymes that regulate virtually all cellular pathways and are among the most important targets for drug development. These enzymes catalyze the transfer of the terminal (gamma) phosphate group from ATP to a protein substrate.[15] In in vitro kinase assays, ATP disodium salt is the standard substrate used to provide this phosphate group.

The concentration of ATP is a critical parameter in kinase inhibitor screening. The inhibitory potency of an ATP-competitive inhibitor (the most common type) is dependent on the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation, which relates the half-maximal inhibitory concentration (IC₅₀) to the inhibitor's affinity (Ki) and the enzyme's affinity for ATP (Km).[16] Therefore, using a precisely controlled concentration of ATP is essential for obtaining accurate and comparable inhibitor potency data. For many screening applications, the ATP concentration is set near the Km value of the kinase to achieve high sensitivity for inhibitor detection.[16][17]

Substrate for ATPases and Other ATP-Dependent Enzymes

ATPases are enzymes that catalyze the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy to power cellular functions. Assays measuring ATPase activity, such as those for studying ion pumps like the Na⁺/K⁺-ATPase, rely on ATP disodium salt as the substrate.[13][18] Similarly, its role is integral to studying DNA ligases, helicases, and other enzymes that require the energy from ATP hydrolysis to function.[5]

A Critical Reagent in Cell Viability and Cytotoxicity Assays

The intracellular concentration of ATP is a direct indicator of metabolic activity and cell health. Viable, metabolically active cells constantly produce ATP, while dying cells cease its synthesis, leading to a rapid depletion of the intracellular ATP pool.[19] This principle forms the basis of highly sensitive cell viability and cytotoxicity assays.

These assays typically use a luciferase enzyme, which, in the presence of its substrate luciferin and oxygen, catalyzes a reaction that produces light (bioluminescence).[20][21] The amount of light produced is directly proportional to the amount of ATP present.[19] In these experiments, ATP disodium salt is essential for generating a standard curve, which allows the luminescence signal from cell lysates to be converted into an absolute quantification of ATP concentration.[14][22]

Extracellular Signaling Molecule in Purinergic Signaling

Beyond its intracellular roles, ATP also functions as an important extracellular signaling molecule.[11] Released from cells under various physiological and pathological conditions, extracellular ATP activates a class of cell surface receptors known as purinergic P2 receptors (P2X and P2Y).[23] This signaling cascade is involved in processes such as inflammation, neurotransmission, and immunity.[10][11] In research settings, ATP disodium salt is used as a stable and reliable agonist to stimulate these receptors and study their downstream signaling pathways.

A Note on the Sodium Counter-Ion

For most applications, the sodium ions contributed by ATP disodium salt are at a low enough concentration that they do not significantly impact the experimental system. However, for studies involving enzymes or transport proteins that are highly sensitive to or regulated by sodium ions, this must be considered. A prime example is the Na⁺/K⁺-ATPase, where Na⁺ ions are not just counter-ions but are integral to the enzyme's transport cycle.[18][22][24] In such specific cases, the researcher must account for the added sodium or consider alternative salt forms of ATP.[22]

Methodologies and Experimental Protocols

Scientific integrity demands rigorous and reproducible methods. The proper preparation and handling of ATP solutions are critical for experimental success.

Protocol: Preparation of a 100 mM ATP Stock Solution

This protocol describes the preparation of a standard, pH-adjusted 100 mM ATP stock solution suitable for most biochemical assays.

Materials:

-

ATP Disodium Salt (e.g., Sigma-Aldrich Cat. No. A3377)[8]

-

Nuclease-free ultrapure water

-

1 M NaOH solution

-

Calibrated pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Weighing: On a calibrated analytical balance, weigh out the required amount of ATP disodium salt. For 10 mL of a 100 mM solution, this is 0.551 g (using MW = 551.14 g/mol ).

-

Dissolution: Add the ATP powder to approximately 8 mL of nuclease-free water in a conical tube. Mix gently by inversion until fully dissolved. The initial solution will be acidic (pH ~3.5).[8]

-

pH Adjustment (Critical Step): Place the tube on ice to minimize hydrolysis. Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to 7.5.[25]

-

Causality: This step is crucial. ATP is most stable near neutral pH. Allowing the solution to become basic (pH > 8) will cause rapid hydrolysis of the triphosphate chain, rendering the solution useless for most enzymatic assays.[25] If you overshoot the target pH, it is best practice to discard the solution and start again.

-

-

Final Volume: Once the pH is stable at 7.5, transfer the solution to a volumetric flask or graduated cylinder and add nuclease-free water to reach a final volume of 10 mL.

-

Concentration Verification (Self-Validation): Prepare a 1:4000 dilution of your stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). Measure the absorbance at 259 nm.[25]

-

Calculation: Use the Beer-Lambert law (A = εcl) to determine the precise concentration. The molar extinction coefficient (ε) for ATP at 259 nm is 15,400 M⁻¹cm⁻¹.[8][26] This step validates the accuracy of your stock solution.

-

Storage: Dispense the stock solution into small, single-use aliquots in nuclease-free microcentrifuge tubes. Flash-freeze and store at -20°C or -80°C.[13][14] Avoid repeated freeze-thaw cycles.

Protocol: Generic In Vitro Kinase Assay

This workflow outlines a typical radiometric kinase assay, a gold-standard method for measuring kinase activity.

Materials:

-

Purified kinase

-

Specific peptide or protein substrate

-

10x Kinase Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

100 mM ATP Stock Solution (prepared as above)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Phosphocellulose filter paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Reaction Mix Preparation: On ice, prepare a master mix containing kinase buffer, substrate, and purified kinase at their final desired concentrations.

-

ATP Mix Preparation: In a separate tube (in a designated radioactivity area), prepare the ATP working solution by mixing the "cold" 100 mM ATP stock with "hot" [γ-³²P]ATP to achieve the desired final concentration and specific activity.

-

Reaction Initiation: Initiate the reaction by adding the ATP mix to the reaction mix.[27]

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20 minutes). The reaction must be stopped within the linear range of product formation.

-

Reaction Quenching & Spotting: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper.

-

Washing: Wash the filter papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the paper.

-

Detection: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Visualization of Core Concepts

Diagrams are essential for clarifying complex biological processes and workflows.

Caption: A typical workflow for an in vitro radiometric kinase assay.

Conclusion

The disodium salt of ATP is more than just a reagent; it is a cornerstone of modern biochemical and cellular research. Its superior stability, high solubility, and commercial availability in pure form make it the standard choice for countless applications, from fundamental enzymology to high-throughput drug screening. [23]A thorough understanding of its properties and the rationale behind its use, coupled with meticulous preparation and handling, are essential for generating the reliable, high-quality data that drives scientific discovery. By adhering to the principles and protocols outlined in this guide, researchers can confidently harness the power of this vital molecule to unravel complex biological questions and develop the next generation of therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Sonwu. (2023).

- MCE. ATP disodium salt (Adenosine 5'-triphosphate disodium salt) | Endogenous Metabolite.

- ChemicalBook.

- CDH Fine Chemical. Adenosine-5-Triphosphate Disodium Salt (ATP-Na₂)

- Cytiva. Adenosine 5'-Triphosphate, Disodium, Crystalline (ATP)

- Sigma-Aldrich. Adenosine 5-triphosphate disodium salt hydrate (A3377)

- ChemicalBook. (2024).

- Sonwu. (2023). What does ATP do and why is it important. Blog - Sonwu.

- CymitQuimica.

- MIT OpenCourseWare. (2009). SESSION 12 (lab open 1-4 pm). 5.

- BOC Sciences.

- ResearchGate. (2014).

- Tribioscience. (2025).

- Sigma-Aldrich. Adenosine 5-triphosphate (ATP)

- Flinn Scientific. (2014).

- Thermo Fisher Scientific. (2024).

- MedchemExpress.com.

- Creative Proteomics.

- PubChem. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649.

- Creative Bioarray.

- Benchchem.

- LEAPChem.

- JoVE. (2023).

- PubMed. (1979).

- BMG LABTECH. ATP bioluminescence assay for cell cytotoxicity.

- Promega Corporation.

- NINGBO INNO PHARMCHEM CO.,LTD. ATP Disodium Salt in Molecular Biology: Fueling Discovery in Genetic and Protein Research.

- Benchchem.

- PNAS. (2005).

- PubMed. (2009).

- Molecular Depot.

- PMC - NIH. A high-throughput radiometric kinase assay.

- Protocol Online. (2012). Which kind of ATP do you usually use in you experiment?

- Cayman Chemical. Adenosine 5'-triphosphate (sodium salt)

- Sigma-Aldrich. Adenosine 5 ?-triphosphate disodium salt (A2383)

- YouTube. (2024).

- Carna Biosciences. The significance of ATP concentration in cell-free and cell-based assays.

- AAT Bioquest. (2023).

- Oxford Academic. (2025). Saline-alkaline mediated chemotaxis in the plant growth-promoting rhizobacterium Enterobacter cloacae. FEMS Microbiology Ecology.

- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 3. Which kind of ATP do you usually use in you experiment? - Protein Expression and Purification [protocol-online.org]

- 4. sonwuapi.com [sonwuapi.com]

- 5. sonwuapi.com [sonwuapi.com]

- 7. CAS 987-65-5: ATP disodium | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Adenosine Triphosphate Disodium Salt SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. ATP disodium salt | 987-65-5 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. What is the role of ATP in kinase? | AAT Bioquest [aatbio.com]

- 16. shop.carnabio.com [shop.carnabio.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Sodium ions, acting at high-affinity extracellular sites, inhibit sodium-ATPase activity of the sodium pump by slowing dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 20. Video: The ATP Bioluminescence Assay [jove.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. ocw.mit.edu [ocw.mit.edu]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

ATP Disodium Salt vs. ATP Free Acid: A Senior Application Scientist's Guide to Selecting the Right Reagent

An In-Depth Technical Guide for Researchers

Introduction: Beyond the Catalogue Number

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, a cornerstone reagent in countless life science applications, from fundamental enzymology to high-throughput drug screening.[1][2] While often treated as a simple commodity, the choice between its two most common commercial forms—ATP disodium salt and ATP free acid—is a critical experimental parameter with profound implications for data quality, reproducibility, and biological relevance.

This guide moves beyond simplistic descriptions to provide a deep, mechanistic understanding of these two reagents. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the causal reasoning required to make informed, defensible decisions in your experimental design. We will explore the core physicochemical differences, their impact on assay conditions, and provide validated, step-by-step methodologies to ensure your experiments are built on a solid and accurate foundation.

Part 1: Foundational Physicochemical Properties

The primary distinction lies in the protonation state of the γ- and β-phosphate groups. In ATP free acid, these positions are protonated, rendering the molecule highly acidic in solution. The disodium salt form replaces these protons with sodium ions, resulting in a compound that is still acidic but significantly less so than the free acid.[3] This fundamental difference dictates their handling, stability, and interaction with the experimental system.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative differences, providing a quick reference for stock solution calculations and experimental planning.

| Property | ATP Disodium Salt | ATP Free Acid | Data Source(s) |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | C₁₀H₁₆N₅O₁₃P₃ | [4][5] |

| Molecular Weight | ~551.14 g/mol (anhydrous) | ~507.18 g/mol | [4][5] |

| Solubility in Water | High (50-100 mg/mL) | High (50 mg/mL) | [4][] |

| pH of Aqueous Solution | Mildly acidic (~3.5 for a 50 mg/mL solution) | Highly acidic (~2.5-3.0) | [4] |

| Stability (Powder Form) | Stable for ≥ 2 years at -20°C with desiccation. | Stable under similar storage conditions. | [4] |

| Stability (Aqueous Solution) | Unstable in unbuffered water or at extreme pH.[7][8] Stable for months when frozen at neutral pH.[4] | Highly prone to hydrolysis if not neutralized.[7][8] Stability is comparable to the salt form once neutralized and frozen. |

Visualizing the Chemical Difference

The structural difference is the origin of all subsequent functional distinctions. The free acid possesses ionizable protons on its phosphate chain, whereas the disodium salt has these replaced by sodium counter-ions.

Part 2: The Scientist's Dilemma: Critical Factors for Assay Design

The choice between ATP forms is not arbitrary; it is a decision that directly impacts three critical assay parameters: pH, ionic strength, and the availability of divalent cations.

The Primacy of pH: Avoiding Catastrophic Hydrolysis

ATP is most stable in a narrow pH range of 6.8 to 7.4.[7][8] Outside this range, particularly at acidic pH, it undergoes rapid, non-enzymatic hydrolysis to ADP and inorganic phosphate, destroying your key reagent.

-

ATP Free Acid: Dissolving the free acid in water creates a highly acidic solution. Adding this directly to a buffered assay will overwhelm the buffer's capacity, causing a significant pH drop. This not only promotes ATP hydrolysis but can also drastically alter enzyme activity or cellular health.[9] Therefore, it is mandatory to neutralize ATP free acid solutions with a base (e.g., NaOH or Tris base) to a physiological pH (typically 7.0-7.5) before use. [10][11][12]

-